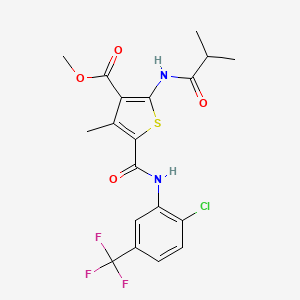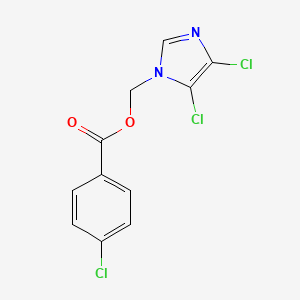
3-(Chloromethyl)-5-styryl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(Clorometil)-5-estiril-1,2,4-oxadiazol es un compuesto orgánico que pertenece a la clase de los oxadiazoles. Los oxadiazoles son compuestos heterocíclicos de cinco miembros que contienen átomos de oxígeno y nitrógeno. Este compuesto particular se caracteriza por la presencia de un grupo clorometil en la tercera posición y un grupo estiril en la quinta posición del anillo oxadiazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(Clorometil)-5-estiril-1,2,4-oxadiazol típicamente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común involucra la reacción de una hidrazina sustituida con clorometil con un óxido de nitrilo sustituido con estiril. La reacción generalmente se lleva a cabo en presencia de una base, como el hidróxido de sodio, y bajo condiciones de reflujo para facilitar el proceso de ciclización.
Métodos de Producción Industrial
La producción industrial de 3-(Clorometil)-5-estiril-1,2,4-oxadiazol puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del compuesto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 3-(Clorometil)-5-estiril-1,2,4-oxadiazol experimenta diversas reacciones químicas, incluyendo:
Reacciones de Sustitución: El grupo clorometil puede participar en reacciones de sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos como aminas o tioles.
Reacciones de Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes u otros derivados oxidados.
Reacciones de Reducción: La reducción del grupo estiril puede conducir a la formación de derivados saturados.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Reactivos como la azida de sodio o las aminas primarias en presencia de una base como el carbonato de potasio.
Oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Principales Productos Formados
Sustitución: Formación de derivados de azida u oxadiazoles sustituidos con amina.
Oxidación: Formación de óxidos de oxadiazol.
Reducción: Formación de derivados saturados de oxadiazol.
Aplicaciones Científicas De Investigación
El 3-(Clorometil)-5-estiril-1,2,4-oxadiazol se ha explorado para diversas aplicaciones de investigación científica:
Química Medicinal: Uso potencial como un farmacóforo en el diseño de agentes antimicrobianos y anticancerígenos.
Ciencia de Materiales: Utilizado en la síntesis de materiales avanzados con propiedades electrónicas y ópticas específicas.
Estudios Biológicos: Investigado por sus interacciones con macromoléculas biológicas y su potencial como una sonda bioquímica.
Aplicaciones Industriales: Utilizado en el desarrollo de productos químicos especiales e intermedios para la síntesis orgánica.
Mecanismo De Acción
El mecanismo de acción del 3-(Clorometil)-5-estiril-1,2,4-oxadiazol involucra su interacción con objetivos moleculares específicos. El grupo clorometil puede formar enlaces covalentes con sitios nucleofílicos en proteínas o ADN, lo que lleva a potenciales efectos biológicos. El grupo estiril puede interactuar con bolsillos hidrófobos en enzimas o receptores, modulando su actividad. Los efectos del compuesto están mediados a través de vías que involucran la modificación covalente e interacciones no covalentes con biomoléculas.
Comparación Con Compuestos Similares
El 3-(Clorometil)-5-estiril-1,2,4-oxadiazol se puede comparar con otros compuestos similares, como:
3-(Clorometil)-1,2,4-oxadiazol: Carece del grupo estiril, lo que lleva a diferentes propiedades químicas y biológicas.
5-Estiril-1,2,4-oxadiazol:
3-(Bromometil)-5-estiril-1,2,4-oxadiazol: Estructura similar, pero con un grupo bromometil, que puede exhibir diferente reactividad y actividad biológica.
La singularidad del 3-(Clorometil)-5-estiril-1,2,4-oxadiazol radica en su patrón específico de sustitución, que le confiere una reactividad química distintiva y un potencial para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C11H9ClN2O |
|---|---|
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
3-(chloromethyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H9ClN2O/c12-8-10-13-11(15-14-10)7-6-9-4-2-1-3-5-9/h1-7H,8H2/b7-6+ |
Clave InChI |
OSRIIPKWBQSWMH-VOTSOKGWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=NC(=NO2)CCl |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=NC(=NO2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12078248.png)

